molecular formula C13H14N2O2S B2519218 2-amino-N-(2-furylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 588692-30-2

2-amino-N-(2-furylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B2519218
CAS No.: 588692-30-2
M. Wt: 262.33
InChI Key: ALWDDPDOEZWIJS-UHFFFAOYSA-N
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Description

2-amino-N-(2-furylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C13H14N2O2S and its molecular weight is 262.33. The purity is usually 95%.
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Scientific Research Applications

Anti-Inflammatory and Antioxidant Activity

2-Amino-N-(2-furylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been studied for its potential in medical applications, particularly due to its structural similarity to other compounds with known biological activities. For instance, derivatives of this compound were synthesized using the Gewald reaction and subsequently screened for anti-inflammatory and antioxidant activities. These derivatives exhibited in vitro activities comparable to known anti-inflammatory and antioxidant compounds like ibuprofen and ascorbic acid, respectively (Kumar, Anupama & Khan, 2008).

Solvent-Free Synthesis and Spectral Analysis

There have been advancements in the synthetic methodologies involving compounds related to this compound. Specifically, solvent-free synthesis techniques have been developed, leading to higher yields and purity of the synthesized compounds. This approach also offers an environmentally friendly alternative to traditional methods. The spectral data of these compounds, such as infrared and NMR chemical shifts, have been thoroughly analyzed to understand the effects of substituents on their properties (Thirunarayanan & Sekar, 2013).

Biological Evaluation of Novel Derivatives

The synthesis of novel substituted thienopyrimidine derivatives from this compound has also been a focus of research. These derivatives have been evaluated for their biological activities, with some showing promise as antibiotics and against Gram-positive and Gram-negative bacteria. This highlights the potential pharmaceutical applications of these compounds and their derivatives (Sameep, Srivastav, Shantakumar & Salahuddin, 2012).

Anticonvulsant Activity and Molecular Docking Studies

Research into the therapeutic applications of these compounds has expanded into neurology, with studies assessing their anticonvulsant activities. Schiff bases of 2-aminothiophenes, which are structurally similar to this compound, have been synthesized and screened for their anticonvulsant properties. Molecular docking studies have also been performed to predict possible protein-ligand interactions, providing insights into their potential mechanisms of action (Kunda, Rao, Mukkanti, Induri & Reddy, 2013).

Mechanism of Action

    Target of Action

    The primary targets of 2-amino-N-(2-furylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide are Bcr-Abl and HDAC1 . Bcr-Abl is a fusion protein that is often associated with leukemia, while HDAC1 is a histone deacetylase enzyme that plays a role in gene expression.

    Mode of Action

    The compound interacts with its targets by inhibiting their activity . This inhibition can lead to changes in the function of the proteins, potentially altering cellular processes and leading to therapeutic effects.

Properties

IUPAC Name

2-amino-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c14-12-11(9-4-1-5-10(9)18-12)13(16)15-7-8-3-2-6-17-8/h2-3,6H,1,4-5,7,14H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWDDPDOEZWIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)NCC3=CC=CO3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.